1-Cyclohexyl-4-(methylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-cyclohexyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C11H22N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
NCYLXMCNJYVWRX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 4 Methylsulfonyl Piperazine
The construction of 1-Cyclohexyl-4-(methylsulfonyl)piperazine involves the strategic formation of the piperazine (B1678402) core and the sequential or convergent attachment of the cyclohexyl and methylsulfonyl groups to its nitrogen atoms.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered logical, targeting the C-N bonds of the piperazine nitrogens.
Disconnection A: The most straightforward approach involves disconnecting the sulfonyl-nitrogen (S-N) bond of the sulfonamide. This corresponds to a standard sulfonamide formation reaction. This disconnection leads to two key intermediates: 1-cyclohexylpiperazine (B93859) and methanesulfonyl chloride . This is often the preferred route due to the reliability and high yield of sulfonylation reactions.
Disconnection B: A second disconnection can be made at the cyclohexyl-nitrogen (C-N) bond. This points to a nucleophilic substitution or reductive amination reaction between 1-(methylsulfonyl)piperazine (B1332412) and a cyclohexyl precursor, such as cyclohexanone (B45756) or a cyclohexyl halide.
Further Disconnection: Both primary intermediates can be further simplified. 1-Cyclohexylpiperazine can be disconnected to piperazine and a cyclohexylating agent. Similarly, 1-(methylsulfonyl)piperazine is derived from piperazine and methanesulfonyl chloride. nih.gov Ultimately, both retrosynthetic pathways trace back to piperazine, a cyclohexyl source, and a methylsulfonyl source as the fundamental building blocks.
| Target Molecule | Key Intermediates | Starting Materials |
| This compound | 1-Cyclohexylpiperazine + Methanesulfonyl Chloride | Piperazine, Cyclohexanone/Cyclohexyl Halide, Methanesulfonyl Chloride |
| 1-(Methylsulfonyl)piperazine + Cyclohexanone |
The piperazine motif is central to the target molecule. Numerous classical methods have been established for its synthesis. A prevalent strategy involves the cyclization of 1,2-diamines with suitable dielectrophiles. nih.gov Other notable methods include:
Reductive Cyclization: A method utilizing primary amines and nitrosoalkenes can produce piperazines through a sequential double Michael addition followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups.
From Amino Acids: Optically pure amino acids can be converted into 1,2-diamines, which then undergo annulation to yield enantiopure substituted piperazines. nih.gov
DABCO Ring Cleavage: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) using various activating agents like sulfonyl chlorides or alkyl halides provides a versatile route to monosubstituted or disubstituted piperazines. researchgate.net
The introduction of the methylsulfonyl (mesyl) group onto the piperazine nitrogen is a critical step. This is typically achieved through the reaction of a piperazine nitrogen with methanesulfonyl chloride.
A common procedure involves the treatment of a piperazine derivative with methanesulfonyl chloride, often at reduced temperatures (e.g., 0 °C) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov The reaction generally includes a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com For the synthesis of this compound, this step would involve the reaction of 1-cyclohexylpiperazine with methanesulfonyl chloride. Alternatively, piperazine itself can be first reacted with methanesulfonyl chloride to produce the monosubstituted intermediate, 1-(methylsulfonyl)piperazine, which is then subsequently alkylated with a cyclohexyl group. nih.govnih.gov
A general synthetic scheme is presented below:
Route 1: 1-Cyclohexylpiperazine + Methanesulfonyl Chloride → this compound
Route 2: Piperazine + Methanesulfonyl Chloride → 1-(Methylsulfonyl)piperazine + Cyclohexanone (reductive amination) → this compound
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring scalability. Key parameters for the sulfonylation and N-alkylation steps include the choice of solvent, temperature, catalyst, and molar ratios of reactants.
Solvent: Solvents like dichloromethane (DCM) are frequently used for sulfonylation reactions. nih.govmdpi.com For N-alkylation steps, dimethylformamide (DMF) or acetonitrile (B52724) may be employed. researchgate.net
Temperature: Sulfonylation is often performed at low temperatures (0 °C) to control the exothermic reaction, while subsequent alkylation steps might require heating. nih.govresearchgate.net
Catalyst: While many sulfonylation reactions proceed without a catalyst, palladium-based catalysts (e.g., Pd(PPh₃)₄) are used in more complex piperazine syntheses, especially for C-N cross-coupling reactions. mdpi.comacs.org The use of heterogeneous catalysts, such as metal ions supported on a polymer resin, can simplify product purification and allow for catalyst reuse. nih.gov
Molar Ratio: To achieve monosubstitution and avoid the formation of disubstituted byproducts, controlling the molar ratio of the reactants is essential. For instance, when synthesizing a monosubstituted piperazine, an excess of piperazine is often used relative to the electrophile. nih.gov
The following table summarizes optimization strategies reported for related piperazine syntheses.
| Parameter | Condition | Rationale/Outcome | Reference |
| Solvent | DMSO | Found to give the best yield (71%) for a Pd-catalyzed piperazine synthesis. | acs.org |
| Temperature | 120 °C | Increased reaction temperature from room temperature to 120 °C improved yield from 71% to 78% and reduced reaction time. | acs.org |
| Ligand | (±)-BINAP | Identified as the optimal ligand for a specific Pd-catalyzed cyclization to form a piperazine derivative. | acs.org |
| Catalyst | Supported Metal Ions | Use of a heterogeneous catalyst on a polymeric resin shortens reaction times and simplifies separation. | nih.gov |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
Alternative Solvents: Replacing hazardous organic solvents like DCM with more environmentally benign options is a key goal. Water has been successfully used as a solvent for some tandem reactions to create heterocyclic frameworks. researchgate.net Using an excess of a liquid reactant, such as piperazine, can also serve as a solvent, creating an eco-friendly and cost-effective synthesis. organic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating methods. nih.govnih.gov
Atom Economy: Designing syntheses that maximize the incorporation of all materials from the starting reagents into the final product is a core principle. Atom-economical methods, such as certain [3+3] cycloadditions for forming piperazine rings, are highly desirable. acs.org
Catalysis: The use of recoverable and reusable heterogeneous catalysts aligns with green chemistry principles by minimizing waste. nih.gov
While this compound itself is achiral, many biologically active piperazine derivatives possess stereocenters, making stereoselective synthesis a critical field of study. rsc.org The synthesis of single enantiomers is often required for pharmaceuticals, as different enantiomers can have vastly different biological activities. rsc.org
Significant progress has been made in the asymmetric synthesis of carbon-substituted piperazines. rsc.orgacs.org Key strategies include:
Chiral Starting Materials: Utilizing enantiopure building blocks, such as amino acids or N-activated aziridines, allows for the synthesis of chiral piperazines with high stereoselectivity. nih.govacs.org
Asymmetric Catalysis: The use of chiral catalysts, such as iridium or palladium complexes with chiral ligands, can induce enantioselectivity in the formation of the piperazine ring. acs.orgacs.org
Diastereoselective Reactions: Methods have been developed that achieve excellent diastereoselective control, allowing for the selective formation of a single diastereoisomer from multiple potential products. acs.orgnih.gov For example, a one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization demonstrates excellent diastereoselectivity. nih.gov
These advanced methodologies are crucial for exploring the chemical space of piperazine-containing compounds and developing novel therapeutic agents with improved specificity and efficacy.
Advanced Analytical Characterization Techniques for 1 Cyclohexyl 4 Methylsulfonyl Piperazine
Spectroscopic Fingerprinting of 1-Cyclohexyl-4-(methylsulfonyl)piperazine
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, culminating in a detailed molecular "fingerprint."
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound, with the molecular formula C₁₁H₂₂N₂O₂S, HRMS is critical for confirming this composition. The high mass accuracy allows for the calculation of a theoretical exact mass, which can then be compared to the experimentally measured value. This comparison provides unambiguous confirmation of the molecular formula, a crucial first step in structural verification. nih.gov
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂S |
| Monoisotopic Mass | 246.14020 Da |
| Theoretical Exact Mass [M+H]⁺ | 247.14748 Da |
| Required Mass Accuracy | < 5 ppm |
This table presents the theoretical mass values used to confirm the molecular formula of the target compound via HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: A proton NMR spectrum for this compound would display signals corresponding to each unique proton environment. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region. The piperazine (B1678402) ring protons would show distinct signals, likely as multiplets, and the methyl group of the sulfonyl moiety would present as a sharp singlet. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the cyclohexyl group would appear in the aliphatic region, as would the carbons of the piperazine ring and the methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Cyclohexyl -CH | 2.4 - 2.6 (m) | 62 - 64 |
| Cyclohexyl -CH₂ | 1.0 - 2.0 (m) | 25 - 33 |
| Piperazine -CH₂ (adjacent to N-cyclohexyl) | 2.6 - 2.8 (m) | 49 - 51 |
| Piperazine -CH₂ (adjacent to N-sulfonyl) | 3.1 - 3.3 (m) | 45 - 47 |
| Sulfonyl -CH₃ | 2.8 (s) | 34 - 36 |
This table outlines the anticipated chemical shifts for the proton and carbon nuclei based on the compound's structure and data from analogous molecules. drugbank.comdrugbank.com (s = singlet, m = multiplet).
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and provides information on vibrational modes as well. nih.govacs.org
For this compound, these techniques would confirm the presence of key functional groups.
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and piperazine rings would be observed in the 2850-3000 cm⁻¹ region.
S=O Stretching: The sulfonyl group (SO₂) is a strong IR absorber and would show characteristic strong, asymmetric, and symmetric stretching bands. jst.go.jpmdpi.com
C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring would also be identifiable.
Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of signals from various bending and stretching vibrations, which are unique to the molecule as a whole, serving as a "fingerprint." nih.gov
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Alkyl C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Strong (IR), Medium (Raman) |
| Sulfonyl S=O | Asymmetric Stretching | 1320 - 1350 | 1320 - 1350 | Strong (IR), Weak (Raman) |
| Sulfonyl S=O | Symmetric Stretching | 1140 - 1160 | 1140 - 1160 | Strong (IR), Strong (Raman) |
| C-N | Stretching | 1100 - 1250 | 1100 - 1250 | Medium-Weak |
| S-N | Stretching | 900 - 980 | 900 - 980 | Medium |
This table summarizes the expected vibrational frequencies for the primary functional groups within the molecule, highlighting the complementary nature of IR and Raman spectroscopy. nih.govripublication.comresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is most informative for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.
This compound is a fully saturated aliphatic and heterocyclic compound, lacking any significant chromophore that would absorb in the standard 200-800 nm range. The electronic transitions available (σ → σ* and n → σ*) are high-energy transitions that occur in the far-UV region (below 200 nm). Therefore, a conventional UV-Visible spectrum would likely show no distinct peaks and only baseline absorbance, confirming the absence of unsaturated or aromatic impurities.
Chromatographic Purity Assessment and Quantification Methods
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and quantification of chemical compounds. nih.gov For a compound like this compound, which lacks a strong UV chromophore, method development requires careful consideration of the detection technique. nih.govsigmaaldrich.com
A common approach involves using a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Due to the poor UV absorbance, detection can be challenging. thermofisher.comgoogle.com Alternative detection methods are often necessary:
Low Wavelength UV: Detection at very low wavelengths (e.g., < 210 nm) may be possible but often suffers from low sensitivity and high baseline noise.
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes and does not require a chromophore.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a response for any non-volatile analyte.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful approach, offering high sensitivity and selectivity, and allowing for simultaneous confirmation of the analyte's identity. mdpi.comnih.govphcogj.com
Method validation according to established guidelines would be performed to ensure the method is accurate, precise, linear, and specific for its intended purpose. unodc.org
Table 4: Exemplar HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (ESI+) or Charged Aerosol Detector (CAD) |
This table provides a potential starting point for developing a robust HPLC method for the purity assessment and quantification of this compound.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of this compound can be challenging due to its molecular weight (246.37 g/mol ) and the presence of polar functional groups, which contribute to a lower volatility. sigmaaldrich.com High temperatures would be required for its elution from a GC column, which could risk thermal degradation.
To facilitate GC analysis, a common strategy is the creation of more volatile derivatives. While the tertiary amine in the piperazine ring of this specific molecule is not available for common derivatization reactions like acylation or silylation, these techniques could be applied if one were analyzing precursors or related compounds with a secondary amine. For this compound itself, analysis would necessitate high-temperature GC methods.
A suitable approach would involve a high-temperature capillary column, likely coated with a polysiloxane-based stationary phase, which can operate at elevated temperatures. The analysis would employ a temperature program, starting at a moderate temperature and ramping up to ensure the elution of the compound while separating it from any potential impurities. A Flame Ionization Detector (FID) would provide high sensitivity, while a Mass Spectrometer (MS) detector would offer invaluable structural information, confirming the identity of the peak through its characteristic mass spectrum and fragmentation pattern. For the related compound 1-(Methylsulfonyl)piperazine (B1332412), the top mass-to-charge ratio (m/z) peaks are observed at 56, 85, and 42, which correspond to fragments of the piperazine ring. nih.gov
Hypothetical GC-MS Data for this compound
| Parameter | Value |
|---|---|
| GC Column | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms) |
| Oven Program | 150°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |
| Injector Temperature | 280°C |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | ~12.5 min |
| Key Mass Fragments (m/z) | 246 (M+), 163, 83, 79, 56 |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process begins with growing a high-quality single crystal of the compound, often by slow evaporation of a solvent. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com
For this compound, a crystallographic study would unambiguously confirm its molecular structure. It would reveal the conformation of the piperazine and cyclohexyl rings, which typically adopt a chair conformation. For instance, in the related structure of 4-(Methylsulfonyl)piperazin-1-ium chloride, the piperazinium ring adopts a chair conformation. researchgate.net The analysis would also detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate how the molecules pack together in the crystal lattice.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.251 |
| b (Å) | 15.512 |
| c (Å) | 8.834 |
| β (°) | 99.21 |
| Volume (ų) | 1386.5 |
| Molecules per unit cell (Z) | 4 |
Thermal Analysis Techniques for Compound Stability Assessment
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For assessing the stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA thermogram for this compound would show a stable baseline until the temperature reaches the point of decomposition, at which a significant mass loss would be recorded. This decomposition temperature is a critical indicator of the compound's thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan would reveal thermal transitions such as melting. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point. The position of this peak provides a precise value for the melting point, while the area under the peak can be used to calculate the enthalpy of fusion, an indicator of the compound's crystallinity. For example, the related compound MT-45 is reported to have a melting point of 94–95 ºC. researchgate.net
Hypothetical Thermal Analysis Data for this compound
| Technique | Observation | Temperature / Value |
|---|---|---|
| DSC | Melting Point (Peak) | 115.4 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 42.8 J/g |
| TGA | Onset of Decomposition (5% mass loss) | 265 °C |
Computational Chemistry and Theoretical Studies of 1 Cyclohexyl 4 Methylsulfonyl Piperazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.
Methodology: The 3D structure of 1-cyclohexyl-4-(methylsulfonyl)piperazine would first be optimized to find its most stable geometric configuration. A common approach involves using a functional like B3LYP with a basis set such as 6-311G+(d,p), a method that has been successfully applied to other sulfonamide derivatives. nih.gov From this optimized structure, a variety of electronic properties can be calculated.
Key Parameters and Illustrative Findings:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This allows for the identification of electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). For instance, the oxygen atoms of the sulfonyl group would be expected to be highly electronegative.
Illustrative Data Table: Calculated Electronic Properties
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. This is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds and a non-rigid cyclohexyl ring.
Methodology: An MD simulation would be initiated with the optimized structure of the molecule placed in a simulated solvent box (e.g., water) to mimic physiological conditions. The system's trajectory would be calculated over a period of nanoseconds, revealing how the molecule moves, flexes, and changes its conformation.
Key Insights from MD Simulations:
Conformational Flexibility: Analysis of the simulation trajectory would identify the most stable and frequently adopted conformations of the cyclohexyl and piperazine (B1678402) rings.
Solvent Interactions: The simulation would show how water molecules arrange around the solute, highlighting key hydration sites.
Intramolecular Hydrogen Bonding: The potential for the formation of transient intramolecular hydrogen bonds could be assessed.
Prediction of Molecular Interactions and Binding Affinities
A primary application of computational chemistry in drug discovery is predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme. Molecular docking is the key technique used for this purpose.
Methodology: Molecular docking simulations would be performed to predict the preferred binding orientation of this compound within the active site of a target protein. This requires a 3D structure of the target, often obtained from crystallographic data. The docking algorithm samples numerous possible binding poses and scores them based on their predicted binding affinity. Such computational studies have been effectively used to explore the binding modes of other piperazine-based compounds. nih.govrsc.org
Illustrative Data Table: Hypothetical Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Hypothetical Kinase A | -8.5 | Hydrogen bond with ASP86, hydrophobic interaction with LEU120 |
| Hypothetical GPCR B | -7.2 | Pi-sulfur interaction with PHE250 |
In Silico ADMET Predictions and Considerations (excluding human metabolism and clinical relevance)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to forecast a compound's pharmacokinetic properties. Numerous computational models exist to estimate these properties based on molecular structure.
Methodology: The chemical structure of this compound would be submitted to various predictive models, such as those based on Lipinski's Rule of Five and other established guidelines for oral bioavailability. Recent studies on benzene (B151609) sulfonamide-piperazine hybrids have utilized such ADME profiling. nih.gov
Illustrative Data Table: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 246.37 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (octanol-water partition coefficient) | 1.8 | Indicates moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Suggests good cell membrane permeability |
| Number of Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |
| Number of Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Methodology: To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activity would be required. For instance, a series of derivatives could be created by modifying the cyclohexyl or methylsulfonyl groups of the parent molecule. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity.
Hypothetical QSAR Equation: A hypothetical QSAR model for a series of analogs might look like this:
Biological Activity (log 1/C) = 0.75 * LogP - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 2.1
This equation would suggest that higher lipophilicity and a larger dipole moment increase the activity, while a larger molecular volume is detrimental. Such a model would be invaluable for designing new, potentially more potent derivatives of this compound.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 4 Methylsulfonyl Piperazine Derivatives
Design Principles for 1-Cyclohexyl-4-(methylsulfonyl)piperazine Analogues
The design of analogues based on the this compound core is guided by established medicinal chemistry principles. The piperazine (B1678402) ring is recognized as a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds. nih.govnih.gov Its two nitrogen atoms can be functionalized to modulate physicochemical properties such as solubility and to orient pharmacophoric groups in specific vectors to optimize interactions with biological targets. nih.gov
In this specific scaffold, each component serves a distinct purpose, making it a versatile template for modification:
The 1-Cyclohexyl Group: This bulky, lipophilic group often plays a critical role in binding to hydrophobic pockets within a target protein. nih.gov Its replacement or substitution can significantly impact binding affinity and selectivity. For instance, in related inhibitor series, the cyclohexyl group was found to be crucial for activity. nih.gov Design strategies often involve exploring the optimal size and shape of this lipophilic moiety by replacing it with other cyclic (e.g., cyclopentyl, cycloheptyl) or acyclic alkyl groups. nih.gov
The Piperazine Core: This central heterocycle acts as a linker. Its conformational flexibility and the basicity of its nitrogen atoms (pKa dependent on substitution) are key design elements. nih.gov The piperazine core can improve the pharmacokinetic profile of a molecule. nih.gov Modifications directly on the carbon atoms of the piperazine ring, although traditionally challenging, offer a route to introduce additional diversity and fine-tune the spatial arrangement of substituents. mdpi.com
The 4-Methylsulfonyl Group: This group is a strong electron-withdrawing moiety and a hydrogen bond acceptor. It significantly influences the electronic properties of the adjacent piperazine nitrogen (N4), reducing its basicity. This modulation can be critical for avoiding off-target interactions (e.g., with aminergic GPCRs) and improving cell permeability. Design principles for modifying this group include replacing it with other sulfonyl derivatives (e.g., ethylsulfonyl, propylsulfonyl, arylsulfonyl) to alter steric bulk and electronic influence, or substituting it with other bioisosteric groups like amides or ketones. nih.gov
Synthetic Strategies for Structural Modifications at the Piperazine Ring
Modifying the piperazine ring is a cornerstone of generating analogue libraries. Strategies can target either the nitrogen or carbon atoms of the ring.
N-Atom Modification: The most common modification involves the synthesis of N-aryl or N-alkyl derivatives. mdpi.com
N-Arylation: This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction, which couple the piperazine nitrogen to an aryl halide. mdpi.com Nucleophilic aromatic substitution (SNAr) on electron-deficient arenes is also a widely used method. mdpi.com
N-Alkylation: Standard methods include nucleophilic substitution on alkyl halides or sulfonates, and reductive amination using an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride. mdpi.com
C-Atom Modification (C-H Functionalization): Direct functionalization of the C-H bonds of the piperazine ring is a more advanced strategy that avoids multi-step syntheses. mdpi.com
Photoredox Catalysis: This method can be used to forge new carbon-carbon bonds at the α-position to a nitrogen atom. For example, N-Boc protected piperazines can be coupled with 1,4-dicyanobenzenes. mdpi.com
Direct Lithiation: N-Boc piperazines can undergo direct α-lithiation followed by quenching with an electrophile, providing a route to α-functionalized piperazines with good diastereocontrol. mdpi.com
Table 1: Illustrative Synthetic Strategies for Piperazine Ring Modification
| Modification Type | General Reaction | Reagents/Catalysts | Reference |
|---|---|---|---|
| N-Arylation | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | mdpi.com |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | mdpi.com |
| α-C-H Arylation | Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)3), Aryl coupling partner | mdpi.com |
| α-C-H Functionalization | Direct Lithiation | Strong base (e.g., s-BuLi), Electrophile (e.g., alkyl halide) | mdpi.com |
Synthetic Strategies for Modifications of the Cyclohexyl Moiety
Altering the cyclohexyl group can probe steric and lipophilic requirements at the biological target. Modifications can be introduced by synthesizing the desired cyclohexylpiperazine from scratch or, less commonly, by modifying the ring post-synthesis.
Synthesis from Substituted Cyclohexanones: A primary route involves the reductive amination of a substituted cyclohexanone (B45756) with 1-(methylsulfonyl)piperazine (B1332412). This allows for the introduction of various substituents onto the cyclohexyl ring.
Synthesis from Substituted Anilines: Catalytic hydrogenation of a substituted aniline (B41778) derivative can yield the corresponding cyclohexylamine, which can then be coupled to the piperazine scaffold. For example, palladium or rhodium catalysts can be used for pyridine (B92270) reduction to form piperidines, a related transformation. researchgate.netmdpi.com
Cross-Coupling Reactions: Suzuki or Negishi cross-coupling reactions can be employed to attach substituted cyclohexyl rings (e.g., from a cyclohexylboronic acid or organozinc reagent) to a suitable piperazine precursor, though this is less direct for the 1-cyclohexyl position.
Stereochemistry is a critical consideration. The use of chiral starting materials or chiral catalysts can allow for the synthesis of specific stereoisomers of substituted cyclohexyl analogues, which is important as biological activity is often stereoselective. nih.gov
Synthetic Strategies for Modifications of the Methylsulfonyl Group
The methylsulfonyl group can be readily modified by altering the sulfonyl chloride used in the synthesis. The general synthesis of this compound would involve the reaction of 1-cyclohexylpiperazine (B93859) with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine.
To generate analogues, this strategy can be varied:
Alkylsulfonyl Analogues: By substituting methanesulfonyl chloride with other alkylsulfonyl chlorides (e.g., ethanesulfonyl chloride, propylsulfonyl chloride), a homologous series can be generated to probe the effect of steric bulk. nih.gov
Arylsulfonyl Analogues: Using various substituted benzenesulfonyl chlorides allows for the introduction of aromatic rings, which can explore π-stacking interactions and introduce diverse electronic properties.
Bioisosteric Replacements: The sulfonyl group can be replaced with other functionalities. For example, reacting 1-cyclohexylpiperazine with an acyl chloride or isocyanate would yield the corresponding amide or urea (B33335) analogue, respectively. These groups have different hydrogen bonding capabilities and electronic profiles compared to the sulfonyl group.
Evaluation of Structural Features Influencing Biological Interactions
The relationship between structural modifications and biological interactions (such as receptor binding affinity) is key to SAR. While specific data for this compound is not detailed in broad literature, principles can be derived from studies on analogous compounds.
The Cyclohexyl Moiety: In a series of inhibitors for Mycobacterium tuberculosis IMPDH, the cyclohexyl group was found to be critical for activity. nih.gov Replacing it with a larger cycloheptyl ring led to a tenfold reduction in both enzymatic and whole-cell activity. nih.gov This suggests a well-defined hydrophobic pocket that optimally accommodates the cyclohexyl size.
The Piperazine Ring: The integrity of the piperazine ring is often essential. In the same IMPDH inhibitor series, replacing the rigid piperazine with a more flexible ethylenediamine (B42938) linker resulted in a complete loss of whole-cell activity, even while retaining some enzymatic inhibition. nih.gov This highlights the role of the piperazine ring as a conformationally constrained scaffold that correctly orients the terminal groups for optimal interaction. nih.gov
Substituents on the Piperazine Nitrogen: In a series of glycine (B1666218) transporter-1 inhibitors, optimization of the benzamide (B126) and central cycloalkyl rings attached to a sulfonylpiperazine core was critical for activity. nih.gov In another series of σ receptor ligands, the nature of the substituent on one piperazine nitrogen dramatically influenced affinity and selectivity. nih.gov
Table 2: Illustrative SAR Data from Analogous Piperazine Series
| Compound Series | Structural Modification | Observed Influence on Biological Interaction | Reference |
|---|---|---|---|
| IMPDH Inhibitors | Replacement of cyclohexyl with cycloheptyl | ~10-fold decrease in binding affinity and whole-cell activity. | nih.gov |
| IMPDH Inhibitors | Replacement of piperazine ring with flexible ethylenediamine | Loss of whole-cell activity. | nih.gov |
| Combretastatin-A4 Conjugates | Substituent on piperazine ring: Phenylpiperazine vs. Benzylpiperazine | Phenylpiperazine derivatives showed greater potency against cancer cells. | nih.gov |
| Opioid Receptor Ligands | Chirality of a phenylethyl group on piperazine (S vs. R enantiomer) | S-(+) enantiomers had significantly stronger analgesic activity. | nih.gov |
Conformational Dynamics and SAR Elucidation
The three-dimensional structure and conformational flexibility of this compound and its analogues are critical determinants of their biological activity.
Piperazine Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. The two nitrogen substituents (cyclohexyl and methylsulfonyl) can exist in either axial or equatorial positions. Due to the steric bulk of the cyclohexyl group, it is strongly biased to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference effectively locks the conformation of the piperazine ring and dictates the spatial orientation of the methylsulfonyl group.
Cyclohexyl Conformation: The cyclohexyl ring also exists in a chair conformation, and its connection to the piperazine nitrogen will be equatorial.
Elucidation Techniques: The precise binding mode and the role of conformational dynamics are often elucidated using a combination of experimental and computational techniques.
X-ray Crystallography: Co-crystallization of an analogue with its target protein can provide a static, high-resolution snapshot of the binding pose, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov This was used to confirm the binding of a cycloheptyl analogue in the NAD-binding pocket of IMPDH. nih.gov
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to study the solution-state conformation of the molecule and its dynamics.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict likely binding poses and explore the conformational landscape of the ligand within the receptor's active site. This can help rationalize observed SAR trends and guide the design of new analogues with improved binding characteristics.
Understanding the interplay between the preferred conformation and the topology of the target's binding site is essential for rational drug design based on the this compound scaffold.
Biochemical and Molecular Interaction Studies of 1 Cyclohexyl 4 Methylsulfonyl Piperazine
Target Identification and Deconvolution Strategies
No specific studies have been published that identify the biological targets of 1-Cyclohexyl-4-(methylsulfonyl)piperazine. Target identification is a critical first step in understanding the mechanism of action of any compound. This process typically involves a combination of computational and experimental approaches.
Common strategies that could be employed for a compound like this compound include:
Affinity Chromatography: This technique would involve immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Chemical Proteomics: Advanced mass spectrometry-based techniques could be used to identify proteins that interact with the compound.
Phenotypic Screening: Observing the effects of the compound on cells or organisms can provide clues about its potential targets and pathways. Subsequent "deconvolution" would then be required to pinpoint the specific molecular target responsible for the observed phenotype.
Without such studies, the specific proteins or biological molecules with which this compound interacts remain unknown.
Enzyme Inhibition and Activation Studies (in vitro systems)
There is no publicly available data on the effects of this compound on specific enzymes. In vitro enzyme assays are fundamental for characterizing the biochemical activity of a compound. These studies would determine whether the compound acts as an inhibitor or an activator of particular enzymes and would quantify its potency (e.g., IC50 or EC50 values).
For a piperazine (B1678402) derivative, researchers might typically investigate its effects on a range of enzymes, including but not limited to:
Kinases: A large family of enzymes involved in cell signaling.
Proteases: Enzymes that break down proteins.
Phosphatases: Enzymes that remove phosphate (B84403) groups from molecules.
Metabolic Enzymes: Such as those from the cytochrome P450 family, to assess potential drug-drug interactions.
The absence of such studies means that the enzymatic activity profile of this compound is currently uncharacterized.
Receptor Binding Assays and Ligand-Target Interactions (in vitro systems)
No receptor binding data for this compound has been reported in the scientific literature. Receptor binding assays are crucial for understanding how a compound might interfere with cellular signaling pathways. These assays measure the affinity of a ligand (in this case, this compound) for a specific receptor.
Commonly studied receptors for novel chemical entities include:
G-protein coupled receptors (GPCRs): A large and diverse family of receptors involved in a multitude of physiological processes.
Ion channels: That control the flow of ions across cell membranes.
Nuclear receptors: Which regulate gene expression.
Other piperazine-containing molecules have been shown to interact with a variety of receptors, including sigma receptors and cannabinoid receptors. However, it cannot be assumed that this compound shares these targets. Without experimental data, its receptor binding profile remains speculative.
Protein-Ligand Interaction Analysis via Biophysical Methods
There are no published studies that have used biophysical methods to analyze the interaction between this compound and any protein target. Biophysical techniques provide detailed information about the thermodynamics and kinetics of binding, as well as structural insights into the interaction.
Methods that would be valuable in studying this compound include:
Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation (kon and koff).
X-ray Crystallography or Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the compound bound to its target protein, revealing the specific atomic interactions.
The lack of such data means there is no understanding of the physical basis of how this compound might interact with any biological macromolecule.
Cellular Uptake and Distribution Mechanisms (in vitro models)
Specific studies on the cellular uptake and distribution of this compound in in vitro models are not available. Understanding how a compound enters cells is essential for interpreting its biological activity. Research in this area would typically involve using cultured cell lines to investigate the mechanisms of transport across the cell membrane.
Key questions that would be addressed include:
Does the compound enter cells via passive diffusion or active transport?
Is its uptake energy-dependent?
What are its intracellular concentrations?
Does it accumulate in specific organelles, such as the mitochondria or lysosomes?
Studies on other piperazine derivatives have sometimes utilized fluorescently tagged versions of the compound to visualize their cellular uptake and localization. However, no such research has been conducted for this compound.
Mechanistic Pathways of this compound at the Molecular Level
Given the absence of data on its biological targets and cellular effects, the molecular pathways modulated by this compound have not been elucidated. Mechanistic studies would aim to connect the molecular interactions of the compound to a cellular response. This could involve investigating its effects on various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
For example, studies on other piperazine compounds have implicated pathways such as the NF-κB signaling pathway and the induction of apoptosis through mitochondrial-dependent mechanisms. However, without specific research, it is impossible to determine if this compound has any similar or different effects.
Metabolic Transformation Pathways of 1 Cyclohexyl 4 Methylsulfonyl Piperazine in Vitro
Identification of Phase I Metabolic Enzymes Involved (e.g., Cytochrome P450s, Flavin-containing monooxygenases)
Phase I metabolism of xenobiotics, including 1-Cyclohexyl-4-(methylsulfonyl)piperazine, primarily involves oxidation, reduction, and hydrolysis reactions. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to these transformations. nih.gov For piperazine-containing compounds, N-dealkylation is a common metabolic route catalyzed by CYP isoforms, particularly CYP3A4. nih.gov Studies on structurally related piperazine (B1678402) derivatives have shown that CYP3A4 is often the principal enzyme responsible for their metabolism. nih.gov For instance, the metabolism of 4-aminopiperidine (B84694) drugs, which share a similar core structure, is extensively mediated by CYP3A4, leading to N-dealkylation. nih.gov
While specific studies pinpointing the exact CYP isoforms responsible for the metabolism of this compound are not extensively detailed in the public domain, the chemical structure suggests that hydroxylation of the cyclohexyl ring and N-dealkylation of the piperazine ring are probable metabolic pathways. These types of reactions are characteristic of CYP-mediated metabolism. mdpi.com For example, the metabolism of various drugs containing a cyclohexyl moiety often involves hydroxylation at different positions of the ring, catalyzed by enzymes such as CYP3A4 and CYP2D6.
Identification of Phase II Metabolic Enzymes Involved (e.g., Glucuronosyltransferases, Sulfotransferases)
Following Phase I metabolism, the resulting metabolites, now bearing functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion.
Given that hydroxylation of the cyclohexyl ring is a likely Phase I metabolic pathway for this compound, the resulting hydroxylated metabolites would be prime substrates for glucuronidation by UGTs. This is a common metabolic pathway for many xenobiotics containing hydroxyl functionalities. While direct evidence for the involvement of specific UGT or SULT isoforms in the metabolism of this particular compound is limited in publicly available research, the general principles of drug metabolism strongly suggest their participation in the clearance of its Phase I metabolites.
Characterization of Major and Minor Metabolites (in vitro)
In vitro metabolism studies of compounds with similar structural features, such as a methylsulfonyl moiety, indicate that the principal metabolite is often the corresponding methylsulfinyl derivative, with the methylsulfonyl moiety itself being a minor metabolite of an initial methylthio group. nih.gov However, in the case of this compound, the sulfonyl group is already present. Therefore, metabolism would likely focus on other parts of the molecule.
Based on the metabolism of other piperazine-containing compounds, the following are potential major and minor metabolites of this compound in vitro:
Major Metabolites:
Hydroxylated cyclohexyl derivatives: Oxidation of the cyclohexyl ring at various positions (e.g., 2-, 3-, or 4-hydroxy) is a probable major metabolic pathway.
N-dealkylated piperazine: Cleavage of the cyclohexyl group from the piperazine nitrogen would yield 1-(methylsulfonyl)piperazine (B1332412).
Minor Metabolites:
Piperazine ring-opened products: Further metabolism could lead to the opening of the piperazine ring.
Di-hydroxylated cyclohexyl derivatives: Subsequent hydroxylation of a mono-hydroxylated metabolite.
The table below summarizes the potential in vitro metabolites of this compound.
| Metabolite | Potential Metabolic Pathway | Classification |
| Hydroxylated cyclohexyl derivatives | Phase I (CYP-mediated oxidation) | Major |
| 1-(Methylsulfonyl)piperazine | Phase I (N-dealkylation) | Major |
| Piperazine ring-opened products | Phase I (Oxidative cleavage) | Minor |
| Di-hydroxylated cyclohexyl derivatives | Phase I (Sequential hydroxylation) | Minor |
Metabolic Stability Studies in Isolated Enzyme Systems and Cell-Free Extracts
Metabolic stability assays, typically conducted using liver microsomes or S9 fractions, are crucial for predicting the in vivo clearance of a compound. researchgate.net For piperazine-containing compounds, rapid metabolism in human and mouse liver microsomes has been observed, indicating short in vitro half-lives. nih.gov For example, a study on piperazin-1-ylpyridazines showed very rapid metabolism with in vitro half-lives of approximately 3 minutes in both human and mouse liver microsomes. nih.gov
The table below outlines the typical parameters assessed in metabolic stability studies.
| Parameter | Description | Significance |
| In vitro half-life (t½) | The time taken for 50% of the parent compound to be metabolized. | A shorter half-life suggests more rapid metabolism and potentially lower in vivo exposure. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Used to predict in vivo hepatic clearance. |
Role of Metabolites in Potential Downstream Research Avenues
The identification and characterization of metabolites of this compound are essential for several downstream research applications:
Toxicology Studies: Metabolites can sometimes be responsible for adverse drug reactions or toxicity. Understanding the metabolic profile is crucial for a comprehensive safety assessment.
Development of Analytical Standards: Synthesized metabolites can serve as reference standards for quantitative analysis in biological samples during preclinical and clinical development.
Drug-Drug Interaction Studies: Metabolites can inhibit or induce metabolic enzymes, leading to potential drug-drug interactions. Investigating the interaction of major metabolites with key drug-metabolizing enzymes is an important aspect of drug development.
Chemical Biology Applications and Research Tools Derived from 1 Cyclohexyl 4 Methylsulfonyl Piperazine
Development of Chemical Probes Based on 1-Cyclohexyl-4-(methylsulfonyl)piperazine
While direct examples of chemical probes based on the this compound scaffold are not extensively documented in publicly available literature, the closely related 1-cyclohexylpiperazine (B93859) core is a well-established pharmacophore for the development of fluorescent ligands and other molecular probes. These tools are instrumental in studying the localization, dynamics, and function of biological targets.
For instance, derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a high-affinity sigma-2 (σ₂) receptor ligand, have been successfully functionalized with fluorescent tags such as NBD (nitrobenzoxadiazole) and dansyl groups. These fluorescent probes have enabled detailed investigations into the uptake and cellular localization of σ₂ receptor ligands in various cancer cell lines, including pancreatic tumors. Such studies are crucial for understanding the role of these receptors in cell proliferation and for the development of targeted cancer therapies. The insights gained from these related probes underscore the potential of the this compound scaffold for the creation of novel, highly specific chemical probes for other biological targets.
Use of this compound as a Scaffold for Ligand Discovery
The 1-cyclohexylpiperazine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The addition of a methylsulfonyl group at the 4-position further modulates its physicochemical characteristics, influencing solubility and metabolic stability, making this compound an attractive starting point for ligand discovery.
A notable example of the utility of this scaffold is in the development of dual-activity ligands. Research has focused on synthesizing derivatives that can simultaneously target multiple proteins involved in disease pathways. A significant study described a series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines designed as mixed-affinity ligands for sigma (σ) receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI). nih.gov These compounds have shown promise in cancer research due to their antiproliferative effects and their ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance. nih.gov
The design of these ligands leverages the 1-cyclohexylpiperazine core to orient the arylcyclohexyl moiety for optimal interaction with the target proteins. The data below illustrates the binding affinities and functional activities of some of these derivatives.
| Compound | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | HSI Affinity (Ki, nM) | Antiproliferative Activity (IC₅₀, µM in PC-3 cells) |
|---|---|---|---|---|
| cis-11 | 7.92 | 0.26 | 7.6 | 15.2 |
Data sourced from a study on 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines. nih.gov
Furthermore, the versatility of the piperazine (B1678402) scaffold is highlighted by its incorporation into a wide range of biologically active molecules, including PI3K inhibitors for cancer therapy and melanocortin receptor agonists. This demonstrates the broad applicability of the this compound framework in the generation of diverse chemical libraries for screening against various therapeutic targets.
Derivatization for Affinity Chromatography and Target Fishing
The chemical reactivity of the piperazine ring in this compound makes it amenable to derivatization for applications such as affinity chromatography and target fishing. These techniques are pivotal for identifying the cellular targets of bioactive small molecules.
By introducing a reactive functional group or a linker onto the piperazine core, derivatives of this compound can be immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity chromatography column. This column can then be used to selectively capture binding partners of the small molecule from a complex biological sample, such as a cell lysate. The captured proteins can subsequently be identified by mass spectrometry, revealing the molecular targets of the parent compound.
This approach is conceptually similar to "target fishing," where a labeled version of the small molecule is used to "fish out" its binding partners. For instance, a biotinylated derivative of this compound could be synthesized. This probe would be incubated with a biological sample, and the resulting probe-protein complexes could be captured using streptavidin-coated beads. While specific examples of this application for this compound are not prevalent in the literature, the principles are well-established and represent a logical extension of its use as a versatile chemical scaffold. The derivatization of related 1-cyclohexylpiperazine compounds into fluorescent probes demonstrates the feasibility of such chemical modifications.
Applications in Chemoinformatic Databases and Virtual Screening
Compounds like this compound and its analogs are valuable entries in chemoinformatic databases used for virtual screening campaigns. These computational methods allow for the rapid in silico evaluation of large chemical libraries to identify potential hits for a given biological target, thereby accelerating the drug discovery process.
The structural features of this compound—a combination of rigid and flexible elements, hydrogen bond acceptors, and a defined three-dimensional shape—make it an interesting query molecule for similarity-based virtual screening. Researchers can search for commercially available or synthetically accessible compounds with similar structural or pharmacophoric features to identify novel molecules with a higher probability of biological activity.
In structure-based virtual screening, the this compound scaffold can be docked into the binding site of a target protein to predict its binding affinity and mode of interaction. The commercial availability of this compound through suppliers like Sigma-Aldrich facilitates its inclusion in virtual and physical screening libraries for early-stage drug discovery research. sigmaaldrich.com
| Database Type | Potential Application of this compound |
|---|---|
| Commercial Compound Databases | Included in libraries for high-throughput and virtual screening. |
| Pharmacophore Databases | Serves as a template for defining pharmacophoric features for ligand-based screening. |
| Fragment Libraries | The core scaffold can be considered a fragment for fragment-based drug design. |
Potential as a Precursor for Advanced Synthetic Reagents
This compound can serve as a valuable precursor for the synthesis of more complex and functionally diverse molecules. The synthesis of its parent compound, 1-cyclohexylpiperazine, is well-established, often involving the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection. google.com The subsequent addition of a methylsulfonyl group to the free amine provides this compound.
The presence of the reactive secondary amine in the precursor 1-cyclohexylpiperazine allows for a wide range of chemical transformations. This includes N-alkylation, N-arylation, and acylation, enabling the introduction of various substituents to explore structure-activity relationships. For example, the synthesis of the aforementioned 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines likely proceeds through a multi-step sequence starting from a 1-cyclohexylpiperazine derivative.
The methylsulfonyl group, while generally stable, can also influence the reactivity of the piperazine ring and provides a key pharmacophoric element. The synthetic accessibility of this compound and its amenability to further chemical modification make it a strategic starting material for the construction of novel chemical entities with potential applications in various areas of chemical biology and medicinal chemistry.
Future Directions and Unexplored Avenues in 1 Cyclohexyl 4 Methylsulfonyl Piperazine Research
Exploration of Novel Synthetic Pathways
The synthesis of 1,4-disubstituted piperazines is a cornerstone of medicinal chemistry. For 1-Cyclohexyl-4-(methylsulfonyl)piperazine, conventional synthesis likely involves a multi-step sequence, such as the N-alkylation of a mono-protected piperazine (B1678402) with a cyclohexyl halide, followed by deprotection and subsequent sulfonylation. A typical route is outlined in the patent literature for the synthesis of the 1-cyclohexylpiperazine (B93859) intermediate, which involves reacting 1-Boc-piperazine with cyclohexyl bromide, followed by acidic removal of the Boc protecting group . The final sulfonylation step would then be achieved by reacting the deprotected piperazine with methanesulfonyl chloride.
Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. These novel pathways could significantly streamline the production of this scaffold for research and potential commercial purposes.
Key Future Research Areas in Synthesis:
Green Chemistry Approaches : The principles of green chemistry are increasingly vital in modern organic synthesis. Future work could explore microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields ajpaonline.com. The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free reactions or the use of reusable heterogeneous catalysts are other promising avenues ajpaonline.comijfmr.com. For instance, piperazine has been immobilized on graphene oxide to create a reusable acid-base catalyst for other reactions, a concept that could be adapted nih.gov.
Photoredox and Electrochemical Catalysis : These modern catalytic methods operate under mild conditions and can enable novel bond formations that are difficult to achieve with traditional thermal methods dntb.gov.uanih.govyoutube.com. Research could investigate a visible-light-promoted coupling of a piperazine precursor with a cyclohexyl radical source or an electrochemical approach to the sulfonylation step, potentially avoiding harsh reagents and improving functional group tolerance nih.gov.
Enzymatic and Chemoenzymatic Synthesis : Biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions. Future studies could explore the use of enzymes, such as transaminases or lipases, to construct the chiral centers if derivatives are desired, or to catalyze the key N-alkylation or N-sulfonylation steps ijfmr.comsemanticscholar.orgsemanticscholar.orgunodc.org. A cooperative chemoenzymatic system, synergizing the benefits of both biocatalysis and chemocatalysis, could provide a highly efficient and sustainable route to the target molecule and its analogs ijfmr.comsemanticscholar.org.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Conventional Synthesis | Green Chemistry | Flow Chemistry | Photoredox/Electro-synthesis |
|---|---|---|---|---|
| Key Features | Multi-step, protecting groups, batch processing | Use of microwaves, green solvents, reusable catalysts | Continuous processing, enhanced safety, scalable | Mild conditions, novel reactivity, high selectivity |
| Potential Advantages | Well-established, reliable | Reduced waste, lower energy, faster | High throughput, better control, automation | Access to novel derivatives, avoids harsh reagents |
| Future Direction | Optimization of existing steps | Development of catalyst-free or enzymatic routes | Miniaturization and integration of reaction steps | Exploration of novel light- or electricity-driven couplings |
Deeper Investigation into Allosteric Modulation Potential
Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor activity. This approach can lead to drugs with higher selectivity and a better safety profile compared to traditional agonists or antagonists youtube.comyoutube.comnih.govmdpi.com. The piperazine scaffold is a well-recognized "privileged structure" in drug discovery and has been incorporated into numerous allosteric modulators targeting a variety of receptors nih.govsemanticscholar.org. Specifically, sulfonylpiperazine analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic receptors (nAChRs), demonstrating the potential of this chemical class in modulating ion channel function ajpaonline.comijfmr.com.
The structure of this compound contains key features that make it a compelling candidate for investigation as an allosteric modulator. The rigid cyclohexyl group can provide specific hydrophobic interactions within a binding pocket, while the polar methylsulfonyl group can act as a hydrogen bond acceptor. The central piperazine core provides a robust and conformationally constrained linker.
Future Research Directions for Allosteric Modulation:
Target Identification and Screening : A primary future goal is to identify the potential biological targets for this compound. Based on the known pharmacology of related piperazine derivatives, key receptor families to investigate include G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, and ligand-gated ion channels such as nicotinic acetylcholine receptors (nAChRs) ajpaonline.comyoutube.com. A broad screening campaign against a panel of receptors, particularly those implicated in central nervous system (CNS) disorders, would be the first step.
Pharmacological Characterization : Once a potential target is identified, detailed pharmacological studies will be necessary to confirm allosteric activity. This involves conducting functional assays in the presence of the endogenous agonist to determine if the compound acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a silent allosteric modulator (SAM) youtube.comnih.gov. These studies would quantify changes in the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).
Structure-Activity Relationship (SAR) Studies : A systematic SAR study would be crucial for optimizing the allosteric activity. This would involve synthesizing a library of analogs by modifying each component of the molecule:
Cyclohexyl Group : Investigate the effect of ring size (e.g., cyclopentyl, cycloheptyl), substitution on the ring, and replacement with aromatic or heterocyclic rings.
Methylsulfonyl Group : Vary the alkyl group (e.g., ethyl, propyl) and replace it with other sulfonyl moieties (e.g., arylsulfonyl) or bioisosteric groups like amides or ketones.
Piperazine Core : Explore the impact of substitution on the carbon atoms of the piperazine ring to introduce chirality and conformational constraints.
Advanced Computational Modeling for Predictive Biology
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, interactions, and biological effects, thereby accelerating the research and development process. For this compound, a multi-faceted computational approach can guide future experimental work, from identifying potential biological targets to optimizing ligand-receptor interactions and predicting pharmacokinetic profiles.
Future Directions in Computational Modeling:
Molecular Dynamics (MD) Simulations : While traditional docking can predict static binding poses, MD simulations provide a dynamic view of how the compound interacts with its target over time ajpaonline.comijfmr.comijfmr.comsemanticscholar.org. Future research should employ extended MD simulations (hundreds of nanoseconds to microseconds) to:
Assess the stability of predicted binding poses within a target's active or allosteric site.
Reveal conformational changes in the protein induced by ligand binding.
Identify key amino acid residues that form stable interactions, guiding future SAR studies.
Explore the role of water molecules in mediating protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling : Once a series of analogs with corresponding biological activity data is generated, QSAR models can be built to correlate chemical structures with their activity nih.govcbspd.comanalyticaltoxicology.comnih.gov. Future efforts should focus on developing robust 2D and 3D-QSAR models to:
Identify the key physicochemical and structural features (descriptors) that govern biological activity.
Predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.
Provide insights into the mechanism of action at a molecular level.
Machine Learning (ML) and Artificial Intelligence (AI) : ML algorithms can analyze vast datasets to identify complex patterns that are not apparent through traditional QSAR methods nih.govsemanticscholar.orgunodc.org. Future research can leverage ML for:
Target Prediction : Training models on large databases of known ligand-protein interactions to predict the most probable biological targets for this compound.
Bioactivity Prediction : Developing predictive models that can screen large virtual libraries of derivatives and predict their potency, selectivity, and potential off-target effects.
Generative Models : Using generative AI to design novel molecules based on the this compound scaffold with optimized properties.
Advanced Binding Free Energy Calculations : Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate estimations of ligand binding affinities than simple docking scores nih.govyoutube.commdpi.comresearchgate.net. These computationally intensive methods should be applied in the later stages of lead optimization to:
Accurately rank the binding affinities of a small set of high-priority analogs.
Provide a deeper understanding of the thermodynamic drivers of binding (enthalpy vs. entropy).
In Silico ADMET Prediction : Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures nih.govyoutube.comnih.gov. Future computational work should involve building comprehensive in silico ADMET profiles for the compound and its derivatives to predict properties such as:
Aqueous solubility and permeability (Caco-2).
Plasma protein binding and blood-brain barrier penetration.
Metabolic stability and sites of metabolism by cytochrome P450 enzymes.
Potential for hERG channel inhibition and other toxicological endpoints.
Integration with High-Throughput Screening Methodologies
High-Throughput Screening (HTS) allows for the rapid testing of tens of thousands to millions of compounds against a specific biological target or in a cellular pathway, making it a cornerstone of modern hit identification nih.gov. The this compound scaffold, being a "privileged structure," is an excellent starting point for the creation of compound libraries amenable to HTS campaigns ajrconline.org.
Future Directions for HTS Integration:
Focused Library Design and Synthesis : A key future direction is the creation of a focused chemical library based on the this compound core. This involves using parallel synthesis techniques to create hundreds or thousands of analogs where the cyclohexyl and methylsulfonyl moieties are systematically varied.
Scaffold-Based Design : The core scaffold will be retained while substituents are varied at defined "vectors" to explore the surrounding chemical space and build a structure-activity relationship (SAR) ijfmr.com.
Diversity and Drug-Likeness : The library should be designed to maximize structural diversity while maintaining favorable physicochemical properties (e.g., adhering to Lipinski's Rule of Five) to increase the likelihood of finding high-quality hits ajpaonline.com.
Assay Development and HTS Campaigns : The designed library can then be screened in various HTS formats.
Target-Based Screening : If a specific molecular target (e.g., an enzyme or receptor) is hypothesized, biochemical assays (e.g., fluorescence, luminescence) can be developed to measure the direct inhibition or activation of the target by the library compounds.
Phenotypic Screening : Alternatively, the library can be used in cell-based phenotypic screens, which measure a desired physiological outcome (e.g., inhibition of cancer cell proliferation, reduction of viral replication) without a priori knowledge of the specific molecular target ajpaonline.com. This approach has the potential to identify compounds with novel mechanisms of action.
Hit Validation and Deconvolution : Following a primary HTS campaign, any identified "hits" must undergo a rigorous validation process. This includes re-testing the compounds to confirm their activity, performing dose-response experiments to determine their potency (IC₅₀ or EC₅₀), and conducting counter-screens to rule out assay artifacts or non-specific activity. If pooled library screening strategies are used, active pools must be deconvoluted to identify the specific active compound(s) within the mixture nih.govsemanticscholar.orgunodc.org.
Fragment-Based Drug Discovery (FBDD) : An alternative and complementary approach is Fragment-Based Drug Discovery nih.govsemanticscholar.orgsemanticscholar.org. Instead of screening the entire molecule, smaller "fragments" of the structure could be screened.
Fragment Library Creation : Fragments such as N-cyclohexylpiperazine or N-methylsulfonylpiperazine could be included in a fragment library.
Biophysical Screening : These low-molecular-weight fragments are typically screened at high concentrations using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding events.
Fragment Growing/Linking : Once a fragment hit is identified and its binding mode is determined, it can be elaborated or "grown" into a more potent lead compound, potentially recreating a structure similar to the original lead molecule but with an optimized interaction profile nih.govsemanticscholar.org.
Development of Advanced Analytical Techniques for Trace Analysis
As this compound progresses through the drug discovery pipeline, the need for highly sensitive and selective analytical methods to quantify the compound and its metabolites in complex biological matrices becomes paramount. Such methods are essential for pharmacokinetic studies, metabolism profiling, and ensuring the purity of the active pharmaceutical ingredient (API). Future research should focus on developing and validating state-of-the-art analytical techniques for trace-level detection.
Future Directions in Analytical Method Development:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This hyphenated technique is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed nih.govsemanticscholar.orgsemanticscholar.org. Future work will involve:
Method Development and Validation : Creating a robust UHPLC-MS/MS method for quantifying the parent compound in plasma, urine, and tissue homogenates. This includes optimizing chromatographic separation, mass spectrometric detection parameters (e.g., using multiple reaction monitoring, MRM), and sample extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction).
Metabolite Identification : Utilizing high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, to identify and structurally elucidate potential metabolites in in vitro (e.g., liver microsomes) and in vivo samples.
Achieving Low Limits of Quantification (LLOQ) : Pushing the sensitivity of the assays to the picogram or femtogram per milliliter level to support detailed pharmacokinetic modeling and low-dose studies.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE offers an alternative separation mechanism to LC based on charge-to-size ratio and can be advantageous for certain analytes youtube.comyoutube.com. Future research could explore CE-MS for:
Orthogonal Analysis : Using CE-MS as a complementary technique to LC-MS to confirm results and provide a different selectivity profile, which can be useful for resolving co-eluting interferences.
Analysis of Polar Metabolites : CE is particularly well-suited for the separation of highly polar and charged metabolites that may be poorly retained in conventional reversed-phase LC systems nih.govnih.gov.
Advanced Impurity Profiling : Regulatory agencies require a thorough characterization of any impurities in the drug substance that are present above a certain threshold ijfmr.comijfmr.comajrconline.orgsemanticscholar.org. Advanced hyphenated techniques are crucial for this task.
LC-HRMS and LC-NMR : Combining liquid chromatography with high-resolution mass spectrometry and even nuclear magnetic resonance (LC-NMR) can provide definitive identification and structural elucidation of trace-level impurities formed during synthesis or degradation ajpaonline.comijfmr.comajrconline.org.
Analysis in Alternative Biological Matrices : To facilitate different types of clinical or preclinical studies, methods for quantification in alternative matrices should be developed. Hair analysis can provide a long-term record of drug exposure, while saliva offers a non-invasive method for estimating unbound drug concentrations nih.gov.
Table 2: Future Applications of Advanced Analytical Techniques
| Technique | Application Area | Key Advantage | Future Focus |
|---|---|---|---|
| UHPLC-MS/MS | Pharmacokinetics | High sensitivity and selectivity | Lowering LLOQ, micro-sampling analysis |
| LC-HRMS (Q-TOF, Orbitrap) | Metabolite Identification | Accurate mass measurement for formula determination | Real-time metabolite identification, metabolic flux analysis |
| CE-MS | Orthogonal Analysis | Different separation mechanism, low sample volume | Analysis of highly polar metabolites, chiral separations |
| LC-NMR | Impurity Profiling | Unambiguous structure elucidation | On-line structural confirmation of trace impurities |
Contribution to Broader Chemical and Pharmaceutical Sciences
Research focused on a single, well-designed molecule like this compound can have ripple effects that extend far beyond the immediate goal of developing a specific therapeutic agent. The knowledge gained from a comprehensive investigation of this compound can contribute significantly to the broader fields of chemical and pharmaceutical sciences.
The exploration of novel, greener synthetic pathways for this 1,4-disubstituted piperazine can lead to the development of new methodologies that are applicable to a wide range of other nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. Advances in catalytic systems, flow chemistry setups, or biocatalytic routes pioneered for this molecule could become standard tools for medicinal chemists.
In the realm of pharmacology, a deep investigation into its potential as an allosteric modulator could provide invaluable insights into receptor biology. If it proves to be a selective modulator for a specific receptor subtype, it could become a critical tool compound for researchers to probe the physiological and pathological roles of that receptor. The structure-activity relationship (SAR) data generated from its derivatives will enrich our understanding of how molecular recognition occurs at allosteric sites, guiding the design of future modulators for other targets.
From a computational standpoint, developing and validating predictive models (QSAR, ML, AI) using data from the this compound series will contribute to the refinement of these powerful in silico tools. The successes and failures of these models in accurately predicting biological activity and pharmacokinetic properties will provide crucial feedback for improving the underlying algorithms, ultimately benefiting the entire drug discovery community.
Furthermore, the creation of focused chemical libraries based on this scaffold for high-throughput screening expands the collection of "drug-like" molecules available for identifying new biological activities. The hits generated from screening these libraries against diverse targets could seed new drug discovery programs in entirely different therapeutic areas.
Finally, the development of ultra-sensitive analytical techniques for its trace analysis in complex biological matrices pushes the boundaries of analytical chemistry. The innovative sample preparation methods and highly optimized instrumental parameters developed for this specific molecule can be adapted for the analysis of other structurally related drugs and their metabolites, improving the quality and precision of bioanalytical data across the pharmaceutical industry.
In essence, the focused study of this compound serves as a microcosm of the modern drug discovery process. Each challenge overcome and each discovery made adds a valuable piece to the larger puzzle of chemical synthesis, molecular pharmacology, and analytical science, driving innovation and ultimately contributing to the development of the next generation of medicines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Cyclohexyl-4-(methylsulfonyl)piperazine?
- Answer : The synthesis typically involves two steps: (1) introducing the cyclohexyl group via nucleophilic substitution or coupling reactions, and (2) sulfonylation at the 4-position. A general approach involves reacting N-substituted piperazine derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). For example, coupling reactions using carbodiimide reagents (e.g., EDC) to activate carboxylic acids for acylation can be adapted for sulfonylation . Reaction optimization should consider stoichiometry, solvent polarity, and temperature to minimize side products.
Q. How is the molecular structure of this compound validated?
- Answer : X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions. For piperazine derivatives, key structural features include chair/boat conformations of the piperazine ring and hydrogen-bonding patterns. The methylsulfonyl group’s electron-withdrawing nature may reduce hydrogen bonding compared to aroyl-substituted analogs, as observed in structurally related compounds . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and IR spectroscopy validate functional groups and purity.
Q. What analytical techniques ensure purity and identity during synthesis?
- Answer : High-performance liquid chromatography (HPLC) with UV/vis detection is used for purity assessment (>95% purity target). Mass spectrometry (ESI-TOF) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points. For example, piperazine derivatives often exhibit sharp melting points (e.g., 81–82°C for structurally similar compounds), indicating crystallinity . Elemental analysis (C, H, N, S) further verifies stoichiometric composition.
Q. What physicochemical properties are critical for experimental design?
- Answer : Key properties include:
- Solubility : Affected by substituents; methylsulfonyl groups enhance polarity but may reduce aqueous solubility. Use DMSO or ethanol for stock solutions.
- LogP : Predicted to be moderate (~2–3) due to the cyclohexyl group’s hydrophobicity and sulfonyl’s polarity.
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres .
Q. How does the methylsulfonyl group influence reactivity in downstream applications?
- Answer : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta/para positions. It enhances stability against oxidation but may reduce nucleophilic reactivity at the piperazine nitrogen. In biological assays, this group can improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Answer : Systematic modification of substituents (e.g., varying cyclohexyl substituents or sulfonyl groups) followed by in vitro assays (e.g., enzyme inhibition, receptor binding) identifies critical pharmacophores. For example, fluorinated analogs of piperazine derivatives show enhanced blood-brain barrier penetration . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like serotonin receptors, guiding synthetic prioritization.
Q. How to resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from impurities or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and validate compound identity via X-ray crystallography . Replicate studies under standardized conditions (e.g., pH, temperature) and compare enantiomers, as seen in MT-45 studies where stereochemistry significantly affected analgesic activity .
Q. What computational strategies predict binding affinity to neurological targets?
- Answer : Molecular dynamics simulations and QSAR models analyze interactions with targets like dopamine D2 or sigma-1 receptors. For example, docking studies of similar piperazines revealed key hydrophobic interactions with tyrosine kinase active sites . Free energy perturbation (FEP) calculations quantify substituent effects on binding energy, aiding lead optimization.
Q. How does crystal packing influence formulation development?
- Answer : Supramolecular interactions (e.g., C–H⋯O hydrogen bonds, π-stacking) dictate solubility and dissolution rates. Methylsulfonyl groups may form weaker hydrogen bonds compared to aroyl derivatives, reducing crystal lattice stability and improving bioavailability . Co-crystallization with excipients (e.g., cyclodextrins) can enhance solubility for in vivo studies.
Q. What challenges arise in pharmacokinetic (PK) optimization?
- Answer : The cyclohexyl group may increase metabolic stability but reduce aqueous solubility. Strategies include prodrug design (e.g., esterification of sulfonyl groups) or PEGylation. In vivo PK studies in rodents should monitor half-life, Cmax, and tissue distribution, comparing results to analogs like MT-45, which showed species-dependent metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
